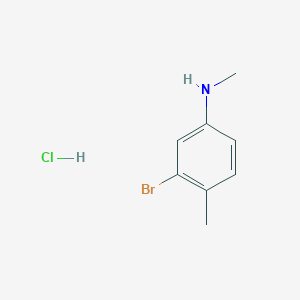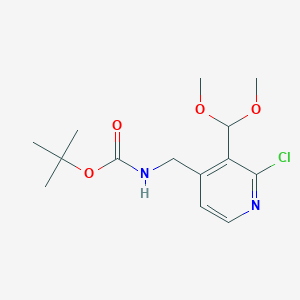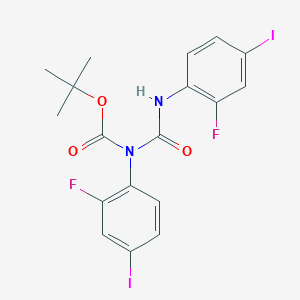![molecular formula C7H14ClNO2 B1531114 Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride CAS No. 1240527-69-8](/img/structure/B1531114.png)
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
Overview
Description
“Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride” is a chemical compound with the CAS Number: 1240527-69-8 . It has a molecular weight of 179.64 g/mol and a linear formula of C7H14ClNO2 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H14ClNO2 . This indicates that the molecule is composed of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a molecular weight of 179.64 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the web search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Complex Molecules : A study on the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligand shows the importance of such molecular frameworks in creating compounds with potential antioxidant and enzyme inhibitory activities, highlighting the synthetic versatility of cyclopropylmethylamino derivatives (Ikram et al., 2015).
Biological Evaluations
- Biological Activity Evaluation : Research into bromophenol derivatives with cyclopropyl moiety emphasizes the biological significance of such structures, demonstrating their effectiveness as inhibitors for certain enzymes. This underscores the therapeutic potential of compounds containing cyclopropylmethylamino groups (Boztaş et al., 2019).
- Antiviral Activity : The synthesis and evaluation of methylenecyclopropane analogues of nucleosides for antiviral activity provide an example of how modifications to the cyclopropyl group can influence biological activity, suggesting a possible area of application for methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride derivatives in antiviral research (Zhou et al., 2004).
Chemical Reactions and Methodologies
- Advanced Synthetic Methods : Studies on palladium-catalyzed reactions and ring enlargement processes demonstrate the cyclopropyl group's utility in complex organic synthesis, offering pathways to novel structures and potentially expanding the chemical space for drug discovery and material science (Shi et al., 2006).
Analytical and Preparative Techniques
- Improved Synthesis and Analysis Methods : The optimized synthesis of related compounds underscores the ongoing development of more efficient and scalable synthetic routes, critical for the production of pharmaceuticals and research chemicals, including cyclopropylmethylamino derivatives (Wang Guo-hua, 2008).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-8-4-6-2-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYOHPIJDHJQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-69-8 | |
| Record name | Glycine, N-(cyclopropylmethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)












